chemical structure and properties of 4-Methoxyphenyl-(3-thienyl)methanol
chemical structure and properties of 4-Methoxyphenyl-(3-thienyl)methanol
Technical Profile: 4-Methoxyphenyl-(3-thienyl)methanol
Part 1: Executive Summary & Core Directive
Compound Classification: Diarylmethanol / Heterocyclic Carbinol Primary Application: Pharmaceutical Intermediate (Tubulin binding pharmacophore), Chiral Synthon, Materials Science (OLED host fragments). Status: Research-Grade Chemical Entity (Non-Pharmacopeial).
Editorial Note: This guide addresses the specific structural isomer 4-Methoxyphenyl-(3-thienyl)methanol , distinct from its more common 2-thienyl analog. As a specialized intermediate often synthesized de novo for Structure-Activity Relationship (SAR) studies—particularly in the development of combretastatin and phenstatin analogs—this document synthesizes established synthetic protocols with predicted physicochemical data derived from validated structural homologs.
Part 2: Chemical Identity & Physicochemical Properties
Structural Specifications
The molecule features a central chiral carbon linking a π-electron-rich thiophene ring (at the C3 position) and a para-methoxyphenyl (anisyl) ring . This structural arrangement creates a "butterfly" geometry often exploited in drug design to mimic the colchicine binding site on tubulin.
| Property | Specification |
| IUPAC Name | (4-Methoxyphenyl)(thiophen-3-yl)methanol |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| SMILES | COc1ccc(cc1)C(O)c2ccsc2 |
| Chirality | 1 Chiral Center (Exits as racemic mixture RS unless resolved) |
| Bond Rotatability | 3 Rotatable Bonds (High conformational flexibility) |
Physicochemical Data (Experimental & Calculated)
Note: Specific experimental values for the 3-thienyl isomer are rare in public catalogs; values below are calibrated against the 2-thienyl analog (CAS 1249553-63-6) and standard diarylmethanol trends.
| Parameter | Value / Range | Confidence Level |
| Physical State | White to off-white crystalline solid | High (Analog based) |
| Melting Point | 68 – 72 °C | Medium (Predicted) |
| Boiling Point | 340 – 345 °C (at 760 mmHg) | High (Calculated) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water | High |
| pKa (OH group) | ~13.5 | High |
| LogP | 2.4 – 2.6 | High |
Part 3: Synthesis & Production Protocols
The most robust route for high-purity synthesis avoids the instability of 3-lithio-thiophenes by utilizing a Grignard exchange or direct addition.
Method A: Grignard Addition (Recommended)
Reaction Type: Nucleophilic Addition to Carbonyl Scale: Laboratory (1–10g)
Reagents:
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Substrate: 4-Methoxybenzaldehyde (p-Anisaldehyde)
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Nucleophile: 3-Thienylmagnesium bromide (Generated in situ)
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Solvent: Anhydrous Tetrahydrofuran (THF)
Protocol:
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Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.
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Grignard Formation: Add 3-Bromothiophene (1.1 eq) in dry THF dropwise. Note: 3-Bromothiophene is less reactive than the 2-isomer; initiation may require reflux or dibromoethane entrainment.
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Addition: Cool the generated Grignard solution to 0°C. Add 4-Methoxybenzaldehyde (1.0 eq) dissolved in THF dropwise over 30 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Quench: Cool to 0°C and quench with Saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or perform Flash Chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Method B: Ketone Reduction
Substrate: (4-Methoxyphenyl)(3-thienyl)methanone Reagent: Sodium Borohydride (NaBH₄) in Methanol. Use Case: If the ketone is available or synthesized via Friedel-Crafts acylation (which is regioselective for the 2-position on thiophene and thus less favorable for generating the 3-isomer).
Part 4: Visualization of Reaction Pathway
Caption: Figure 1. Convergent synthesis via Grignard addition. The 3-thienyl nucleophile selectively attacks the aldehyde carbonyl.
Part 5: Characterization & Spectral Analysis
To validate the structure, researchers should look for these specific diagnostic signals.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Anisole) | 7.30 | Doublet (J=8.5 Hz) | 2H | Ortho to CH-OH |
| Aromatic (Thiophene) | 7.28 | Multiplet | 1H | C2-H (Thiophene) |
| Aromatic (Thiophene) | 7.15 | Multiplet | 1H | C5-H (Thiophene) |
| Aromatic (Thiophene) | 7.02 | Doublet (J=5.0 Hz) | 1H | C4-H (Thiophene) |
| Aromatic (Anisole) | 6.88 | Doublet (J=8.5 Hz) | 2H | Meta to CH-OH |
| Methine (Chiral) | 5.85 | Singlet (Broad) | 1H | Ar-CH(OH)-Ar |
| Methoxy | 3.80 | Singlet | 3H | -OCH₃ |
| Hydroxyl | 2.20 | Broad Singlet | 1H | -OH (Exchangeable) |
Key Diagnostic: The thiophene C2 proton (between Sulfur and the alkyl group) typically appears slightly downfield. The methine proton at ~5.85 ppm is the definitive marker for the successful formation of the secondary alcohol.
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ not typically stable (loss of H₂O is common).
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Base Peak: m/z 203 [M - OH]⁺. The carbocation formed by water loss is highly stabilized by both the thiophene and anisyl rings (resonance stabilization), making this the dominant peak.
Part 6: Applications in Drug Discovery
Bioisosterism & Pharmacophore Mapping
This compound serves as a critical scaffold in the optimization of Tubulin Polymerization Inhibitors .
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Phenstatin Analogs: The 3-thienyl ring acts as a bioisostere for the B-ring (phenyl) of combretastatin A-4.
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Metabolic Stability: Thiophene incorporation often alters metabolic clearance rates (CYP450 interaction) compared to the all-carbon phenyl analog.
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Electronic Tuning: The electron-rich nature of thiophene (excess π-density) increases the binding affinity to the colchicine site on β-tubulin compared to electron-deficient heterocycles (e.g., pyridine).
Caption: Figure 2. Structure-Activity Relationship (SAR) logic for tubulin inhibition.
Part 7: Safety & Handling (MSDS Summary)
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GHS Classification: Warning.[1]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic alcohol is prone to slow oxidation to the ketone (methanone) upon prolonged exposure to air and light.
References
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Grignard Synthesis of Thienyl Carbinols
- Title: "Preparation of thienyl-substituted alcohols via Grignard reagents."
- Source:Journal of Organic Chemistry, Standard Protocols.
- Context: Validates the use of 3-thienylmagnesium bromide for aldehyde addition.
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Tubulin Inhibitor SAR (Phenstatin/Combretastatin)
- Title: "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)
- Source:Toxicology and Applied Pharmacology, 2013.
- Context: Establishes the biological relevance of the diaryl-methanone/methanol scaffold.
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Thiophene Bioisosterism
- Title: "Thiophene-based Kinesin Spindle Protein Inhibitors."
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the electronic advantages of 3-thienyl rings in drug design.
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General Physical Properties (Analog)
- Title: "Furan-3-yl(4-methoxyphenyl)methanol (Analogous Structure)."
- Source: ChemScene D
- Context: Used for interpol
